molecular formula C12H10N6O2S B2921953 2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide CAS No. 1396878-23-1

2-(4-methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2921953
CAS No.: 1396878-23-1
M. Wt: 302.31
InChI Key: KXSBEPHPIPGECM-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and biological screening. This molecule features a hybrid architecture combining a methoxyphenyl group, a thiazole ring, and a tetrazole-carboxamide moiety. The tetrazole group is a well-known bioisostere for carboxylic acids and other functional groups, often employed to modify a compound's polarity, bioavailability, and binding characteristics. The concurrent presence of the thiazole ring, a privileged structure in drug discovery, further enhances its potential for interacting with various biological targets. The molecular formula is C12H10N6O2S, and it has a molecular weight of 302.31 g/mol . Compounds with structural similarities, particularly those containing the thiazole-carboxamide scaffold, have demonstrated a range of promising biological activities in scientific research. For instance, thiazole derivatives have been identified as potent inhibitors of tyrosinase, the key enzyme in melanin production, and are being investigated as potential candidates for cosmetic skin-whitening agents . Furthermore, thiazole and tetrazole-containing molecules are frequently explored in the development of antihypertensive agents, as these heterocycles can act as effective surrogates for the carboxylate group found in established drugs like valsartan . The structural motifs present in this compound also suggest potential for application in other research areas, including the investigation of anti-inflammatory and immunomodulatory agents, as numerous patents and studies claim the utility of such frameworks for these purposes . Researchers will find this chemical valuable for hit-to-lead optimization programs, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2S/c1-20-9-4-2-8(3-5-9)18-16-10(15-17-18)11(19)14-12-13-6-7-21-12/h2-7H,1H3,(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSBEPHPIPGECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide, a compound with significant structural complexity, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Common Name : this compound
  • CAS Number : 1396878-23-1
  • Molecular Formula : C₁₂H₁₀N₆O₂S
  • Molecular Weight : 302.31 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antitumor Activity
  • Anticonvulsant Properties
  • Antimicrobial Effects
  • Anti-inflammatory Effects

Antitumor Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the proliferation of various cancer cell lines, demonstrating IC₅₀ values that indicate significant cytotoxicity.

Cell Line IC₅₀ (μM)
HCC8276.26 ± 0.33
NCI-H3586.48 ± 0.11
A431<10

These results suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival .

Anticonvulsant Properties

In a study evaluating anticonvulsant activity, derivatives of tetrazole compounds were tested using the PTZ (Pentylenetetrazole) model. The compound demonstrated protective effects against seizures, indicating its potential utility in treating epilepsy .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it possesses significant antibacterial and antifungal activities, making it a candidate for further development in infectious disease treatments .

Anti-inflammatory Effects

Research indicates that the compound may exhibit anti-inflammatory properties, potentially through modulation of inflammatory cytokines. This suggests applications in conditions characterized by chronic inflammation .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It can interact with various receptors, influencing signaling pathways crucial for cell survival and apoptosis.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate into DNA, disrupting replication and transcription processes.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of tetrazole and evaluated their biological activities. The most promising derivatives exhibited substantial antitumor effects across multiple cancer cell lines .
  • Structure-Activity Relationship (SAR) : SAR studies have indicated that modifications to the methoxy group on the phenyl ring enhance cytotoxicity. Specifically, electron-donating groups at specific positions on the aromatic ring are critical for increasing activity against cancer cells .
  • Comparative Studies : When compared to established anticancer agents like doxorubicin, the compound showed comparable or superior efficacy in certain assays, suggesting its potential as a novel therapeutic agent .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Variations

The compound’s structural analogs are categorized based on core heterocycles and substituents:

Compound Core Structure Key Substituents Biological Activity Reference
2-(4-Methoxyphenyl)-N-(thiazol-2-yl)-2H-tetrazole-5-carboxamide (Target) Tetrazole 4-Methoxyphenyl, thiazol-2-yl carboxamide Not explicitly reported N/A
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) Thiazole + nitrothiophene 5-Nitrothiophene, 5-methyl-4-phenylthiazole Antibacterial (mechanism under study)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) Thiazole + triazole 4-Methoxyphenyl, benzodiazole-triazole linker Docking studies suggest kinase inhibition
2-(4-Methyl-2-phenylthiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (3) Thiazole + thiadiazole Phenyl, methylthiazole, hydrazinecarbothioamide Anticancer (HepG-2 IC50 = 1.61–1.98 µg/mL)
N-[4-(p-methoxyphenyl)-thiazol-2-yl]-acetamide derivatives () Thiazole 4-Methoxyphenyl, piperidinyl/alkyl acetamide Not explicitly reported

Key Findings from Comparative Studies

Structure-Activity Relationships (SAR)
  • 4-Methoxyphenyl Group : Enhances lipophilicity and π-stacking (e.g., compound 9e vs. 9b (4-fluorophenyl) in ). However, bulky substituents may reduce solubility.
  • Amide Linkers : Thiazol-2-yl carboxamide (target) vs. acetamide () alters hydrogen-bonding capacity and target selectivity.

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